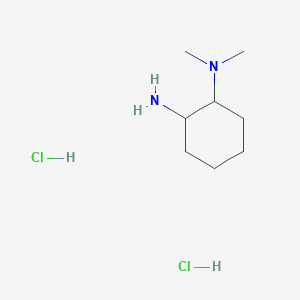

N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 2239348-70-8 . It is also known as “(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride” and has a molecular weight of 215.17 . It is used as a ligand to promote N-alkenylation and N-alkylation reactions of amides .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1 . This code provides a standard way to encode the compound’s molecular structure. The exact mass of the compound is 214.1003540 g/mol . Chemical Reactions Analysis

“this compound” is used as a ligand to promote N-alkenylation and N-alkylation reactions of amides . It can be used in the synthesis of various products via copper-catalyzed C-N coupling reactions .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 215.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 29.3 Ų .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

- N1,N1-dimethylcyclohexane-1,2-diamine dihydrochloride is utilized in the synthesis of enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine. This synthesis involves steps such as cyclization with Mitsunobu reagent and kinetic resolution using tartaric acid (Shen et al., 2013).

- It serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles, facilitating reactions like alkyl-alkyl Suzuki reactions of secondary alkyl halides with alkylboranes at room temperature (Saito & Fu, 2007).

Coordination Chemistry and Ligand Synthesis

- The compound is used in the synthesis of chiral tetradentate N4 ligands, aiming to study iron and manganese complexes as catalysts for enantioselective epoxidation. Ligands containing oxazoline rings and trialkylamino groups coordinate differently with metals, forming complexes with varying coordination modes (Guillemot et al., 2007).

- A series of N,N'-dialkylated derivatives of cyclohexane-1,2-diamine are synthesized for use as asymmetric ligands and organocatalysts in the synthesis of alcohols, highlighting the compound's versatility in organic synthesis (Tsygankov et al., 2016).

Fungicidal Activity

- Certain alicyclic diamines synthesized as dihydrochloride salts, including derivatives of this compound, have been examined for their fungicidal activity against crop pathogens such as Erysiphe graminis, showcasing the compound's potential in agricultural applications (Havis et al., 1996).

Asymmetric Synthesis

- The compound is involved in the asymmetric synthesis of diamino-4,5-dimethylcyclohexanes, useful in producing diastereomerically pure derivatives with potential applications in chiral synthesis (Grepioni et al., 1999).

Safety and Hazards

Mécanisme D'action

Target of Action

N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride, also known as 2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride, is primarily used as a ligand in organic synthesis reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound acts as a catalyst to promote various reactions.

Mode of Action

The compound interacts with its targets by promoting N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The presence of the dimethylamino groups in the cyclohexane ring structure of the compound likely facilitates these reactions.

Biochemical Pathways

The compound is involved in copper-catalyzed C-N coupling reactions . These reactions are crucial in the synthesis of various organic compounds. For instance, it can be used in the synthesis of vinylsulfoximines from NH sulfoximes and vinyl bromides, and N-arylpyridones from reactions between 2-substituted pyridines and aryl halides .

Result of Action

The primary result of the compound’s action is the facilitation of specific organic synthesis reactions. By acting as a ligand and promoting N-alkenylation and N-alkylation reactions, it enables the formation of new organic compounds .

Propriétés

IUPAC Name |

2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJVMZDYSWJIIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)